molecular formula C19H15N3S B5313714 2-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile

2-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile

Cat. No. B5313714
M. Wt: 317.4 g/mol
InChI Key: DSYOABVFHYRKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile, commonly known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, which has led to its use in studying Parkinson's disease and other neurological disorders.

Scientific Research Applications

MPTP has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. MPTP is metabolized into MPP+ (1-methyl-4-phenylpyridinium), which selectively damages dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels and subsequent Parkinson's disease-like symptoms. MPTP has also been used in studying other neurological disorders such as Huntington's disease and Alzheimer's disease.

Mechanism of Action

MPTP inhibits mitochondrial complex I, which is involved in the electron transport chain and oxidative phosphorylation. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species, ultimately leading to cell death. MPTP is metabolized into MPP+, which is a potent neurotoxin that selectively damages dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
MPTP-induced Parkinson's disease-like symptoms in animal models include tremors, rigidity, and bradykinesia. MPTP has also been shown to induce oxidative stress and inflammation in the brain, leading to neuronal damage and death. Additionally, MPTP has been shown to affect other systems in the body, such as the immune system and the cardiovascular system.

Advantages and Limitations for Lab Experiments

One advantage of using MPTP in lab experiments is its ability to induce Parkinson's disease-like symptoms in animal models, providing a useful tool for studying the disease. MPTP is also relatively easy to synthesize and has a long shelf life. However, MPTP has limitations in that it only induces a subset of Parkinson's disease-like symptoms and does not fully replicate the complexity of the disease in humans.

Future Directions

For MPTP research include developing new animal models that more closely mimic the complexity of Parkinson's disease in humans. Additionally, researchers are investigating the potential use of MPTP in studying other neurological disorders and developing new treatments for these diseases. Finally, there is ongoing research into the mechanisms of MPTP-induced neuronal damage and ways to mitigate these effects.

Synthesis Methods

MPTP can be synthesized through a multistep process involving the reaction of 4-methyl-2,6-dimethylpyrimidine with phenylmagnesium bromide, followed by the addition of thiomethyl chloride and benzonitrile. The final product is then purified through recrystallization to obtain a white crystalline powder.

properties

IUPAC Name

2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3S/c1-14-11-18(15-7-3-2-4-8-15)22-19(21-14)23-13-17-10-6-5-9-16(17)12-20/h2-11H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYOABVFHYRKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=CC=C2C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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